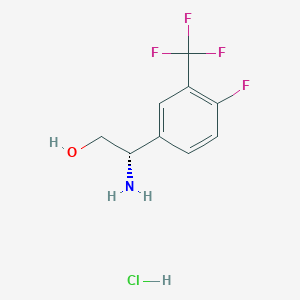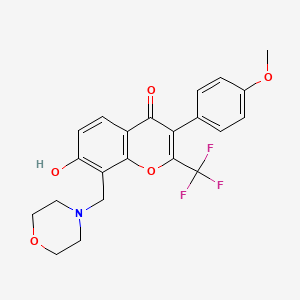![molecular formula C25H18N4O5 B2490496 3-(1,3-苯并二氧杂环[5-基甲基]-7-[3-(2-甲基苯基)-1,2,4-噁二唑-5-基]喹唑啉-2,4(1H,3H)-二酮 CAS No. 1206985-29-6](/img/no-structure.png)
3-(1,3-苯并二氧杂环[5-基甲基]-7-[3-(2-甲基苯基)-1,2,4-噁二唑-5-基]喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves reactions with isothiocyanic acid, providing a pathway to various thioxo derivatives. For example, 3-aminoquinoline-2,4-diones react with thiourea or potassium thiocyanate to yield novel 2,3-dihydro-3-thioxoimidazoquinazolinones in high yields. A similar mechanism might be applied or adapted for synthesizing the compound of interest, indicating the flexibility in functional group manipulation within this chemical framework (Mrkvička et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as benzoquinazolines, reveals intricate details through techniques like X-ray crystallography, NMR, and IR spectroscopy. These techniques allow for the detailed characterization of the molecular framework, including bond lengths, angles, and the overall three-dimensional structure of the molecules, which is crucial for understanding the chemical behavior and reactivity of such compounds (Díaz et al., 2010).
Chemical Reactions and Properties
Quinazolinone derivatives participate in various chemical reactions, including cyclizations and rearrangements, leading to diverse structural motifs. The reactions often involve isothiocyanates or Schiff bases, leading to novel quinazolinone derivatives with unique properties. These reactions are critical for the functionalization of the quinazoline core and the introduction of different substituents to modulate the compound's chemical and physical properties (Klásek et al., 2010).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including solubility, melting points, and crystalline structure, can be inferred from related compounds. These properties are influenced by the nature of substituents and the molecular architecture, affecting the compound's behavior in different environments and its utility in various applications.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with various reagents, are determined by the compound's functional groups and molecular structure. Studies on similar quinazolinone and benzodioxole derivatives provide insights into the reactivity patterns, including susceptibility to nucleophilic attacks, potential for forming hydrogen bonds, and the ability to undergo ring transformations under specific conditions (El-Azab et al., 2021).
科学研究应用
合成与表征
对喹唑啉衍生物和相关杂环化合物的合成和表征进行了广泛研究。例如,Mrkvička等人(2010年)的研究表明3-氨基喹唑啉-2,4-二酮与异硫氰酸的反应,提供了一条通往咪唑并[1,5-c]喹唑啉-5-酮和咪唑并[4,5-c]喹唑啉-4-酮的新硫代衍生物的途径。这项研究突显了喹唑啉衍生物作为开发具有潜在生物和化学应用的新杂环化合物的支架的多功能性(Mrkvička等,2010年)。
抗菌活性
喹唑啉衍生物以其抗菌特性而闻名。Gupta等人(2008年)合成了几种3-[5-(4-取代)苯基-1,3,4-噁二唑-2-基]-2-芳基喹唑啉-4(3H)-酮,并评估了它们的抗菌和抗真菌活性。这项研究强调了喹唑啉衍生物作为开发新的抗菌剂基础的潜力(Gupta等,2008年)。
催化应用
Gharib等人(2013年)的研究提出了一种绿色化学方法,利用氧化铈纳米颗粒作为异相催化剂合成3-甲基-1-苯基-1H-苯并[g]吡唑并[3,4-b]喹唑啉-5,10-二酮衍生物。这种方法具有多种优点,包括产率高、反应时间短以及催化剂的再利用,突显了喹唑啉衍生物在催化和绿色化学中的重要性(Gharib et al., 2013)。
药理应用
喹唑啉衍生物在药理学中也具有重要意义,Colotta等人(2004年)对3-羟基喹唑啉-2,4-二酮进行了研究。他们的研究确定了选择性的Gly/NMDA和AMPA受体拮抗剂,展示了喹唑啉支架在设计选择性神经受体拮抗剂中的实用性(Colotta et al., 2004)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is synthesized from 3-chloro-7-hydroxyquinazoline-2,4(1H,3H)-dione and 1,3-benzodioxole. The second intermediate is 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, which is synthesized from 7-chloroquinazoline-2,4(1H,3H)-dione and 3-(2-methylphenyl)-1,2,4-oxadiazole. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-chloro-7-hydroxyquinazoline-2,4(1H,3H)-dione", "1,3-benzodioxole", "7-chloroquinazoline-2,4(1H,3H)-dione", "3-(2-methylphenyl)-1,2,4-oxadiazole", "Coupling agent" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione:", "- 3-chloro-7-hydroxyquinazoline-2,4(1H,3H)-dione is reacted with 1,3-benzodioxole in the presence of a base to form 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Synthesis of 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione:", "- 7-chloroquinazoline-2,4(1H,3H)-dione is reacted with 3-(2-methylphenyl)-1,2,4-oxadiazole in the presence of a base to form 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Coupling of the two intermediates:", "- 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione and 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione are coupled using a coupling agent to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione." ] } | |
CAS 编号 |
1206985-29-6 |
分子式 |
C25H18N4O5 |
分子量 |
454.442 |
IUPAC 名称 |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O5/c1-14-4-2-3-5-17(14)22-27-23(34-28-22)16-7-8-18-19(11-16)26-25(31)29(24(18)30)12-15-6-9-20-21(10-15)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChI 键 |
XPIZZIVHVZKNEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)
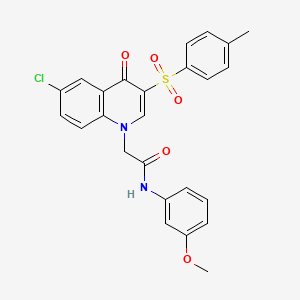
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)
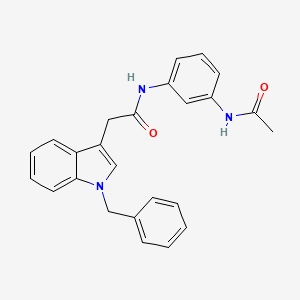
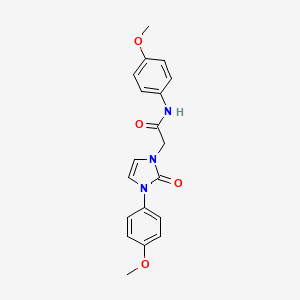
![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)
